N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
519170-13-9
VCID:
VC0005558
InChI:
InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19)
SMILES:
COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Molecular Formula:
C16H15N3O3S2
Molecular Weight:
361.4 g/mol
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
CAS No.: 519170-13-9
Inhibitors
VCID: VC0005558
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol
CAS No. | 519170-13-9 |
---|---|
Product Name | N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Molecular Formula | C16H15N3O3S2 |
Molecular Weight | 361.4 g/mol |
IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) |
Standard InChIKey | QCXWBMZVLJCKHF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Appearance | Assay:≥95%A crystalline solid |
Solubility | 37.2 [ug/mL] |
Synonyms | N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide OU 749 OU-749 OU749 cpd |
PubChem Compound | 2177065 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume